methyl N-[2-(1H-indol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(1H-indol-3-yl)ethyl)carbamate typically involves the reaction of indole derivatives with carbamates. One common method is the reaction of 2-(1H-indol-3-yl)ethanol with methyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl (2-(1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl (2-(1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter that regulates mood and behavior.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Methyl (2-(1H-indol-3-yl)ethyl)carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development .
Properties
CAS No. |
58635-45-3 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl N-[2-(1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |
InChI Key |
HCBAFFNXFPNJMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.